molecular formula C20H23NO4 B2605781 (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1798402-05-7

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B2605781
CAS No.: 1798402-05-7
M. Wt: 341.407
InChI Key: XAFJYWSMRVMZLU-FARCUNLSSA-N
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Description

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a methoxyphenyl group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves a multi-step process:

    Formation of the furan ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkyl halide.

    Formation of the tetrahydropyran ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a diol.

    Coupling of the furan and tetrahydropyran moieties: The final step involves coupling the furan and tetrahydropyran moieties through an amide bond formation using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of furan-containing molecules with biological targets.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the methoxyphenyl group can engage in hydrogen bonding or hydrophobic interactions. The tetrahydropyran moiety can provide additional steric and electronic effects, influencing the overall binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-3-yl)-N-((4-phenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
  • (E)-3-(furan-3-yl)-N-((4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Uniqueness

(E)-3-(furan-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and modify its interaction with biological targets, potentially leading to improved efficacy and selectivity in medicinal applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-3-17(4-6-18)20(9-12-24-13-10-20)15-21-19(22)7-2-16-8-11-25-14-16/h2-8,11,14H,9-10,12-13,15H2,1H3,(H,21,22)/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJYWSMRVMZLU-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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